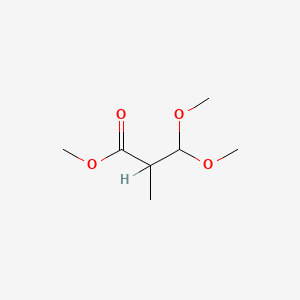

Methyl 3,3-dimethoxy-2-methylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,3-dimethoxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-5(6(8)9-2)7(10-3)11-4/h5,7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFKVFFWFXUWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997888 | |

| Record name | Methyl 3,3-dimethoxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76526-43-7 | |

| Record name | Methyl 3,3-dimethoxy-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76526-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-dimethoxy-2-methylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076526437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,3-dimethoxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,3-dimethoxy-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3,3-dimethoxy-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,3-dimethoxy-2-methylpropanoate (CAS No. 76526-43-7) is a specialty chemical intermediate whose structural features—a protected aldehyde and a methyl ester—suggest significant potential as a versatile building block in complex organic synthesis.[1] This guide provides a comprehensive overview of its known properties, a discussion of its potential synthetic utility in pharmaceutical development, and a proposed, robust protocol for its laboratory-scale synthesis. Due to the limited publicly available research on this specific molecule, this document synthesizes information from analogous, well-documented compounds to provide a scientifically grounded and practical resource for researchers.

Introduction and Core Molecular Profile

This compound is an aliphatic ester characterized by a dimethyl acetal functional group at the C3 position. This acetal serves as a stable protecting group for an aldehyde, allowing for selective transformations at other positions of the molecule, such as the ester or the alpha-carbon. The presence of a methyl group at the C2 (alpha) position introduces a chiral center, suggesting its potential use in stereoselective synthesis.

The primary value of this molecule in a drug development context lies in its function as a masked bifunctional synthon. The ester can be hydrolyzed, reduced, or converted to an amide, while the acetal can be deprotected under acidic conditions to reveal a reactive aldehyde, ready for chain extension, cyclization, or functional group interconversion.

Physicochemical and Structural Data

A summary of the key identification and property data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 76526-43-7 | [1] |

| Molecular Formula | C₇H₁₄O₄ | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 162.18 g/mol | |

| Appearance | Pale-yellow to Yellow-brown Liquid | [1] |

| Storage Temperature | Room temperature | [1] |

| InChI Key | CBFKVFFWFXUWDK-UHFFFAOYSA-N | [1] |

| SMILES | CC(C(OC)OC)C(=O)OC |

Proposed Synthetic Pathway & Mechanism

The proposed synthesis involves a conjugate addition of a methoxide nucleophile to methyl methacrylate, followed by an in situ acetalization of the resulting enolate intermediate.

Reaction Mechanism

The reaction proceeds via the following logical steps:

-

Nucleophilic Attack: A methoxide ion, generated from methanol and a base, acts as the nucleophile. It attacks the β-carbon of methyl methacrylate, which is electron-deficient due to the electron-withdrawing effect of the conjugated ester. This is a classic Michael 1,4-addition.[3][4][5]

-

Enolate Formation: The addition results in the formation of a resonance-stabilized enolate intermediate.

-

Proton Transfer & Acetalization: The enolate is protonated by the solvent (methanol). The resulting β-methoxy ester can then undergo acid-catalyzed acetalization with a suitable orthoformate, such as trimethyl orthoformate, to yield the final product. The acid catalyst protonates the carbonyl, making it more electrophilic for attack by methanol.[6]

The overall workflow is visualized in the diagram below.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is a theoretical, best-practice guide based on analogous reactions. Researchers should perform initial small-scale trials to optimize conditions.

Materials and Equipment

-

Methyl methacrylate (≥99%)

-

Anhydrous Methanol (≥99.8%)

-

Sodium methoxide (25% solution in methanol or solid)

-

Trimethyl orthoformate

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Addition funnel

-

Rotary evaporator

-

Standard laboratory glassware for extraction and distillation

Step-by-Step Procedure

-

Reaction Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Initial Charge: Charge the flask with anhydrous methanol (150 mL) and sodium methoxide (e.g., 5 mol% relative to methyl methacrylate). Stir until fully dissolved and cool the mixture to 0°C in an ice bath.

-

Michael Addition: Slowly add methyl methacrylate (0.2 mol, 20.0 g) to the stirred methanolic base solution over 30 minutes using the addition funnel. Maintain the temperature at 0-5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acetalization: Cool the mixture back to 0°C. Carefully neutralize the base by the slow, dropwise addition of concentrated sulfuric acid until the pH is approximately 2-3. Add trimethyl orthoformate (0.22 mol, 23.3 g) to the flask.

-

Reaction Completion: Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, remove the excess methanol using a rotary evaporator. Dilute the residue with diethyl ether (200 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure to yield the final product.

Applications in Drug Development & Synthesis

As a functionalized building block, this compound is a valuable intermediate for constructing more complex molecular architectures. Its utility is comparable to that of its well-known analog, Methyl 3,3-dimethoxypropionate, which is a key intermediate in the synthesis of various pharmaceutical agents.[7]

Potential Synthetic Transformations

The diagram below illustrates the key reactive sites of the molecule and the potential products that can be derived, making it a versatile starting point for a medicinal chemistry campaign.

Caption: Key synthetic transformations of the target molecule.

-

Aldehyde Deprotection: Mild acidic hydrolysis will unmask the aldehyde, which can then participate in reactions such as Wittig olefination, reductive amination, or aldol condensations to build carbon-carbon or carbon-nitrogen bonds.

-

Ester Modification: The methyl ester can be saponified to the corresponding carboxylic acid, reduced to a primary alcohol (yielding a 1,3-diol after deprotection), or converted directly to amides or other esters.

This dual reactivity, combined with the stereocenter at the alpha-position, makes it an attractive precursor for synthesizing chiral fragments of complex natural products or active pharmaceutical ingredients.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally similar compounds should be used to inform handling procedures. The unmethylated analog, Methyl 3,3-dimethoxypropionate, is classified as a combustible liquid that causes skin and eye irritation.[8]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

-

Hazards: Assumed to be a skin and eye irritant. Avoid inhalation of vapors. The precursor, methyl methacrylate, is a flammable liquid and sensitizer.

Always consult the SDS for all reagents used in the synthesis and handle with appropriate caution.

Conclusion

This compound is a chemical intermediate with considerable, albeit underexplored, potential in the fields of organic synthesis and drug discovery. Its value as a protected α-methyl-β-aldehydo ester synthon allows for a diverse range of subsequent chemical modifications. This guide provides a foundational understanding of its properties and a practical, scientifically-derived pathway for its synthesis, empowering researchers to leverage this versatile building block in their discovery programs.

References

-

Patsnap Eureka. Preparation method of methyl 3-methoxyacrylate. [Link]

-

ResearchGate. Methyl 3‐Methoxyacrylate | Request PDF. [Link]

-

BYJU'S. Michael Addition Mechanism. [Link]

-

Wikipedia. Michael addition reaction. [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

-

Chemistry LibreTexts. 14.3: Acetal Formation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3,3-Dimethoxypropionate: A Key Building Block for Advanced Chemical Synthesis. [Link]

Sources

- 1. This compound | 76526-43-7 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Methyl 3,3-dimethoxy-2-methylpropanoate

This document serves as a comprehensive technical guide on the physical properties of Methyl 3,3-dimethoxy-2-methylpropanoate (CAS No. 76526-43-7). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's characteristics. It is important to note that while key identifiers are well-established, comprehensive, experimentally verified physical property data for this specific molecule is not widely available in peer-reviewed literature.

This guide will present the known data, address these information gaps by providing detailed, field-proven experimental protocols for determining these properties, and offer a theoretical analysis of its spectroscopic characteristics. This approach ensures a self-validating system of inquiry, empowering researchers to characterize this compound or similar materials with scientific rigor.

Compound Identification and Known Properties

This compound is an organic compound featuring both an ester and an acetal functional group. Its identity is defined by the following key parameters.

Chemical Structure:

A summary of its known identifiers and the limited available physical data is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 76526-43-7 | [1][2] |

| Molecular Formula | C₇H₁₄O₄ | [1] |

| Molecular Weight | 162.18 g/mol | [3][4] |

| SMILES | O=C(OC)C(C)C(OC)OC | [2] |

| Physical Form | Pale-yellow to yellow-brown liquid | |

| Boiling Point | 192.7°C at 760 mmHg | [1] |

| Density | 1.007 g/cm³ | [1] |

| Flash Point | 72.1°C | [1] |

Note: The boiling point, density, and flash point values are sourced from a chemical supplier and may not represent data from primary scientific literature. Independent verification is recommended.

Experimental Determination of Core Physical Properties

For a research or drug development setting, empirical determination of physical properties is crucial for establishing purity, designing reaction conditions, and ensuring regulatory compliance. The following sections detail standard, reliable methodologies for measuring key physical properties of a liquid compound like this compound.

Boiling Point Determination via the Thiele Tube Method

The boiling point is a fundamental property that indicates purity. For small sample volumes, the Thiele tube method is highly efficient.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small amount of liquid is heated, and the temperature at which a continuous stream of bubbles from an inverted capillary ceases and the liquid is drawn into the capillary upon cooling is recorded as the boiling point.[5]

Experimental Protocol:

-

Sample Preparation: Fill a small test tube (e.g., a Durham tube) to a depth of about 1-2 cm with the liquid sample.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer bulb.

-

Heating: Suspend the assembly in a Thiele tube containing a high-boiling heat-transfer fluid (e.g., mineral oil) so that the sample is below the oil level.[5]

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-burner. As the temperature rises, air trapped in the capillary will bubble out.

-

Data Acquisition: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. Turn off the heat.

-

Boiling Point Reading: The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[5][6]

Causality and Trustworthiness: This method is self-validating because the phenomenon of the liquid being drawn into the capillary is a direct consequence of the vapor pressure inside the capillary becoming equal to and then less than the external pressure. This provides a sharp, observable endpoint.

Caption: Workflow for Boiling Point Determination.

Density Measurement using a Pycnometer

Density is a critical parameter for quality control and for converting between mass and volume. The use of a pycnometer (specific gravity bottle) provides high precision.

Principle: Density is defined as mass per unit volume. A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with the sample liquid, and filled with a reference liquid (typically deionized water), the density of the sample can be calculated with high accuracy.[7]

Experimental Protocol:

-

Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer with its stopper on an analytical balance (m_pyc).

-

Mass with Sample: Fill the pycnometer with the sample liquid, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary. Thermostat the pycnometer to a constant temperature (e.g., 20.0 °C) in a water bath. Dry the exterior completely and re-weigh (m_sample).

-

Mass with Water: Empty and clean the pycnometer. Repeat step 3 using deionized water (m_water).

-

Calculation:

-

Mass of sample = m_sample - m_pyc

-

Mass of water = m_water - m_pyc

-

Volume of pycnometer (V) = (Mass of water) / (Density of water at the measurement temperature)

-

Density of sample (ρ) = (Mass of sample) / V

-

Causality and Trustworthiness: The protocol's reliability hinges on the precise volume of the pycnometer and accurate mass measurements. Temperature control is critical because liquid density is temperature-dependent. Calibrating the volume with water, a well-characterized reference standard, grounds the measurement in an authoritative standard.

Caption: Workflow for Density Measurement via Pycnometry.

Refractive Index Measurement with an Abbe Refractometer

The refractive index is a dimensionless number that describes how fast light propagates through the material. It is a highly sensitive measure of purity and composition.

Principle: An Abbe refractometer measures the critical angle of a thin film of liquid placed between two prisms. This critical angle is directly related to the refractive index of the liquid.[8]

Experimental Protocol:

-

Instrument Calibration: Turn on the refractometer and its light source. Ensure the prism surfaces are clean using a soft tissue and a suitable solvent (e.g., acetone or ethanol). Calibrate the instrument by placing a few drops of distilled water on the prism and adjusting until the reading matches the known refractive index of water (1.3330 at 20°C).

-

Sample Application: Open the prism assembly and place 2-3 drops of the sample liquid onto the surface of the lower prism.[8]

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Sharpening the Boundary: Adjust the compensator dial to eliminate any color fringe at the boundary, creating a sharp, single line.

-

Reading: Use the fine adjustment knob to center the boundary line precisely on the crosshairs of the eyepiece.

-

Data Acquisition: Depress the switch to read the refractive index value from the scale. Record the temperature, as the refractive index is temperature-dependent.

Causality and Trustworthiness: The Abbe refractometer is a self-contained system that directly measures a fundamental optical property. The sharpness of the boundary line provides immediate feedback on the quality of the measurement, and calibration against a known standard ensures the instrument's accuracy.

Predicted Spectroscopic Profile

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of its ester and acetal functional groups.

-

C=O Stretch (Ester): A very strong and sharp absorption band is expected in the range of 1750-1735 cm⁻¹ . This is the most prominent peak in the spectrum.[9][10]

-

C-O Stretches (Ester and Acetal): Two or more strong bands are predicted in the fingerprint region, between 1300-1000 cm⁻¹ . The ester C-O stretch and the acetal C-O stretches will likely overlap in this region, creating a complex but characteristic pattern.[9][10]

-

C-H Stretches (Alkyl): Absorption bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹ ) will be present, corresponding to the stretching vibrations of the methyl and methine C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Predicted ¹H NMR Spectrum:

The structure contains 5 distinct proton environments, leading to 5 signals.

-

~3.70 ppm (Singlet, 3H): Protons of the methyl ester group (-COOCH₃). This signal is a singlet as there are no adjacent protons.

-

~3.30 ppm (Singlet, 6H): Protons of the two equivalent methoxy groups of the acetal (-C(OCH₃)₂). These are equivalent and appear as a single sharp singlet.

-

~4.50 ppm (Doublet, 1H): The proton on the carbon bearing the two methoxy groups (-CH(OCH₃)₂). It is coupled to the adjacent methine proton, appearing as a doublet.

-

~2.80 ppm (Multiplet, 1H): The methine proton alpha to the carbonyl group (-CH(CH₃)CO-). It is coupled to the adjacent methine proton and the alpha-methyl protons, resulting in a complex multiplet.

-

~1.20 ppm (Doublet, 3H): Protons of the methyl group alpha to the carbonyl (-CH(CH₃)). It is coupled to the adjacent methine proton, appearing as a doublet.

Predicted ¹³C NMR Spectrum:

The structure contains 7 unique carbon environments, which should result in 7 distinct signals.

-

~173 ppm: The carbonyl carbon of the ester group.

-

~102 ppm: The acetal carbon (-C(OCH₃)₂).

-

~55 ppm: The carbons of the two equivalent methoxy groups (-OCH₃).

-

~52 ppm: The carbon of the methyl ester (-COOCH₃).

-

~45 ppm: The methine carbon alpha to the carbonyl group.

-

~15 ppm: The carbon of the methyl group alpha to the carbonyl.

Disclaimer: These are theoretical predictions based on standard chemical shift tables and coupling principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Conclusion

While a complete, experimentally verified dataset for the physical properties of this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. The detailed protocols for determining boiling point, density, and refractive index offer a clear path for researchers to obtain this critical data with high confidence. Furthermore, the predicted spectroscopic profile serves as a valuable reference for structure confirmation and purity assessment during synthesis and analysis. By combining the available data with these established methodologies, scientists and developers can proceed with a solid, scientifically-grounded understanding of this compound.

References

-

ChemSynthesis. This compound. [Link]

-

LookChem. Cas 76526-43-7,methyl 3,3-dimethoxy-2-methylpropionate. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

Scribd. Measuring Liquid Refractive Index Procedure. [Link]

-

University of Babylon. Experimental No. (2) Boiling Point. [Link]

-

Scribd. Density Measurement of Common Liquids. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Crysdot LLC. This compound. [Link]

-

University of Colorado Boulder. # 5 Determination of Boiling Points. [Link]

-

Grote Industries. MEASUREMENT OF DENSITY. [Link]

-

Scribd. Experiment 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Doc Brown's Chemistry. The 1 H NMR spectrum of methyl propanoate. [Link]

Sources

- 1. Cas 76526-43-7,methyl 3,3-dimethoxy-2-methylpropionate | lookchem [lookchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 76526-43-7|this compound|BLD Pharm [bldpharm.com]

- 4. bridgeorganics.com [bridgeorganics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 8. scribd.com [scribd.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to Methyl 3,3-dimethoxy-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a chemical entity extends beyond its mere structure. It encompasses its synthesis, reactivity, and potential applications, particularly in the realm of drug discovery and development. This guide is intended to provide a thorough technical overview of Methyl 3,3-dimethoxy-2-methylpropanoate, a versatile building block. While this compound holds significant potential, it is noteworthy that detailed experimental spectroscopic data is not widely available in the public domain. Therefore, this guide will present a combination of established synthetic protocols and predicted spectroscopic information to offer a holistic and practical resource for the scientific community.

Compound Profile: Structural and Physicochemical Properties

This compound (CAS Number: 76526-43-7) is an ester characterized by a propanoate backbone with a methyl group at the second carbon and a dimethoxy acetal at the third position.[1] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76526-43-7 | [1] |

| Molecular Formula | C₇H₁₄O₄ | [1] |

| Molecular Weight | 162.18 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI | 1S/C7H14O4/c1-5(6(8)9-2)7(10-3)11-4/h5,7H,1-4H3 | |

| InChI Key | CBFKVFFWFXUWDK-UHFFFAOYSA-N | |

| Physical Form | Pale-yellow to Yellow-brown Liquid | |

| Boiling Point | 192.7°C at 760 mmHg | [1] |

| Density | 1.007 g/cm³ | [1] |

| Refractive Index | 1.407 | [1] |

| Storage | Room temperature |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from methyl methacrylate. This method involves a bromination reaction followed by a methoxide-induced elimination and substitution to form the desired dimethoxy acetal.[2]

Experimental Protocol

Step 1: Bromination of Methyl Methacrylate

-

Rationale: This step introduces bromine across the double bond of methyl methacrylate, creating a di-brominated intermediate which is susceptible to subsequent nucleophilic attack.

-

Procedure:

-

Dissolve methyl methacrylate in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent to the cooled solution with continuous stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at 0°C.

-

The solvent can be removed under reduced pressure to yield the crude dibrominated product, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Rationale: The di-brominated intermediate is treated with excess sodium methoxide. This strong base and nucleophile promotes the elimination of HBr and subsequent nucleophilic substitution of the remaining bromine atoms with methoxy groups to form the stable acetal.

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol. A 28% solution in methanol is commercially available and can be used directly.[3][4]

-

In a separate flask, dissolve the crude dibrominated product from Step 1 in methanol.

-

Rapidly add the solution of the dibrominated intermediate to the heated sodium methoxide solution.[3][4]

-

After cooling to room temperature, filter the mixture to remove the sodium bromide precipitate and wash the solid with methanol.[3][4]

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

The resulting crude product can be purified by vacuum distillation to obtain pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile (Predicted)

Due to the scarcity of publicly available experimental spectra for this compound, the following spectroscopic data is predicted based on its chemical structure. This information is intended to aid in the characterization of the compound.

¹H NMR (Proton NMR) Spectroscopy

-

Prediction Rationale: The proton NMR spectrum is predicted to show five distinct signals corresponding to the five non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the ester and acetal groups, and the splitting patterns are determined by the number of neighboring protons according to the n+1 rule.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.20 | Doublet | 3H | -CH(CH₃ ) |

| ~2.80 | Multiplet | 1H | -CH (CH₃) |

| ~3.30 | Singlet | 6H | -C(OCH₃ )₂ |

| ~3.70 | Singlet | 3H | -COOCH₃ |

| ~4.50 | Doublet | 1H | -CH (OCH₃)₂ |

¹³C NMR (Carbon-13 NMR) Spectroscopy

-

Prediction Rationale: The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~15 | -CH(C H₃) |

| ~45 | -C H(CH₃) |

| ~52 | -COOC H₃ |

| ~54 | -C(OC H₃)₂ |

| ~103 | -C H(OCH₃)₂ |

| ~175 | -C =O |

Infrared (IR) Spectroscopy

-

Prediction Rationale: The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule, namely the C=O stretch of the ester and the C-O stretches of the ester and acetal groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1200-1000 | Strong | C-O stretching (ester and acetal) |

Mass Spectrometry (MS)

-

Prediction Rationale: In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) at m/z 162 would be expected. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, m/z 131), the loss of the methoxycarbonyl group (-COOCH₃, m/z 103), and the formation of the resonance-stabilized ion [CH(OCH₃)₂]⁺ at m/z 75.

Reactivity and Applications in Drug Development

This compound serves as a valuable synthon in multi-step organic syntheses, with its primary utility stemming from the presence of the protected aldehyde functionality (the acetal) and the ester group.

Key Reactivity

-

Hydrolysis of the Acetal: The dimethoxy acetal group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the corresponding aldehyde. This allows for the selective unmasking of the aldehyde at a desired stage of a synthesis.

-

Reactions of the Ester: The methyl ester can undergo typical ester transformations such as hydrolysis to the carboxylic acid, reduction to the primary alcohol, or reaction with Grignard reagents to form tertiary alcohols.

Application in the Synthesis of PDE2A Inhibitors

A notable application of this compound is its use as a key intermediate in the synthesis of a novel series of pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A (PDE2A) inhibitors.[3] In this context, the compound serves as a building block for constructing a larger, more complex molecule with potential therapeutic applications. The synthesis of these inhibitors highlights the utility of this compound in medicinal chemistry and drug discovery.

Other Potential Applications

While specific, well-documented examples are scarce, the structural features of this compound suggest its potential utility in other areas:

-

Flavor and Fragrance Industry: Its ester functionality and fruity, slightly floral odor suggest potential use as a flavoring or fragrance agent.[1]

-

Solvent Applications: Its properties as a relatively stable and low-toxicity liquid make it a candidate for specialized solvent applications.[1]

-

Agrochemical Synthesis: It can serve as an intermediate in the preparation of various agrochemicals.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth).

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.

Conclusion

References

-

Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors Structurally Different from N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl). J-Stage. Available from: [Link]

-

methyl 3,3-dimethoxy-2-methylpropionate. LookChem. Available from: [Link]

-

高活性・高選択的新規ホスホジエステラーゼ 2A 阻害薬 TAK-915 およびバックアップ化合物の創薬研究. CORE. Available from: [Link]

Sources

An In-depth Technical Guide to Methyl 3,3-dimethoxy-2-methylpropanoate

Foreword: Navigating the Landscape of Specialized Chemical Intermediates

In the realm of drug discovery and fine chemical synthesis, the utility of a molecule is often dictated by the strategic interplay of its functional groups. Methyl 3,3-dimethoxy-2-methylpropanoate, while not a widely documented compound, represents a fascinating scaffold embodying latent reactivity and synthetic potential. This guide is designed for the discerning researcher and drug development professional, offering a deep dive into its structure, plausible synthetic routes, predicted spectral characteristics, and prospective applications. Where direct experimental data is scarce, we will pivot to field-proven insights from analogous structures, ensuring a narrative that is both scientifically rigorous and practically insightful.

Core Molecular Architecture and Physicochemical Properties

This compound is systematically named according to IUPAC nomenclature, which accurately describes its molecular structure.[1] It is a propanoate ester with a methyl group at the alpha-position (carbon 2) and a dimethyl acetal at the beta-position (carbon 3).

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 76526-43-7 | [1] |

| Molecular Formula | C₇H₁₄O₄ | [1] |

| Molecular Weight | 162.18 g/mol | |

| InChI Key | CBFKVFFWFXUWDK-UHFFFAOYSA-N | [1] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | [1] |

The key structural features are the ester, the α-methyl group, and the acetal. The acetal group serves as a protected aldehyde, stable under neutral to strongly basic conditions, which is a cornerstone of its synthetic utility.[2][3][4] This stability allows for chemical transformations on other parts of the molecule without affecting the latent aldehyde functionality.[2][3][4]

Strategic Synthesis: A Proposed Methodology

The logical precursor for this molecule is methyl acetoacetate. The synthetic strategy involves three key stages: protection of the ketone, α-alkylation, and finally, conversion of the ketone to the dimethyl acetal. A more direct approach, however, would be to first prepare the acetal of methyl acetoacetate and then perform the α-methylation.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 3,3-dimethoxybutanoate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add methyl acetoacetate (1 equivalent), methanol (5-10 equivalents), and a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.01 eq.).

-

Reaction Execution: The mixture is heated to reflux. The acetalization reaction is driven to completion by the azeotropic removal of water.

-

Work-up and Purification: After cooling, the reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution). The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.

-

Causality: The use of excess methanol and an acid catalyst is a standard procedure for acetal formation.[7] The removal of water via the Dean-Stark trap is crucial to shift the equilibrium towards the product.[8]

Step 2: α-Alkylation to Yield this compound

-

Anion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equivalents) is suspended in a dry aprotic solvent like tetrahydrofuran (THF). The solution is cooled to 0°C. Methyl 3,3-dimethoxybutanoate (1 equivalent), dissolved in dry THF, is added dropwise. The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Methyl iodide (1.2 equivalents) is added dropwise to the enolate solution at 0°C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The final product is purified by vacuum distillation.

-

Causality: The α-proton of the ester is acidic due to the electron-withdrawing effect of the ester carbonyl group, allowing for deprotonation by a strong base to form a nucleophilic enolate.[5] This enolate then undergoes an Sₙ2 reaction with methyl iodide to form the C-C bond.[5] The acetal group remains intact under these basic conditions.[2][4]

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic data is essential for the characterization of a novel or sparsely documented compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

-OCH₃ (Ester): A singlet at approximately 3.7 ppm.

-

-OCH₃ (Acetal): A singlet at around 3.2-3.3 ppm, integrating to 6 protons.

-

-CH(OCH₃)₂: A doublet at approximately 4.5-4.7 ppm, coupled to the α-proton.

-

α-CH: A multiplet (quartet of doublets) around 2.8-3.0 ppm, coupled to the α-methyl protons and the β-proton.

-

α-CH₃: A doublet at approximately 1.2 ppm, coupled to the α-proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

C=O (Ester): A signal in the range of 170-175 ppm.

-

-CH(OCH₃)₂: A signal around 100-105 ppm.

-

-OCH₃ (Acetal): A signal near 53-55 ppm.

-

-OCH₃ (Ester): A signal around 51-52 ppm.

-

α-CH: A signal in the 40-45 ppm range.

-

α-CH₃: A signal around 15-20 ppm.

Note: These are predicted chemical shifts based on standard functional group ranges and can be refined using computational prediction tools.[9][10][11]

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, a prominent fragmentation pattern would involve the loss of a methoxy group (-OCH₃) from the acetal, leading to a stable oxonium ion.

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

The Acetal as a pH-Sensitive Protecting Group

The dimethyl acetal is stable in basic and neutral media but can be readily hydrolyzed under acidic conditions to reveal an aldehyde.[7][12] This property is highly valuable in multi-step synthesis where the aldehyde needs to be masked during reactions involving strong nucleophiles or bases.[2][3][4]

Caption: Acid-catalyzed deprotection of the acetal group.

In the context of drug development, this pH-sensitivity can be exploited. Acetal linkages are used in prodrug design as pH-sensitive linkers that are stable at physiological pH (7.4) but hydrolyze in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes, leading to targeted drug release.[13]

The Ester and α-Methyl Group

The ester functionality can be hydrolyzed to a carboxylic acid or converted to an amide, providing a handle for further derivatization. The α-methyl group can influence the molecule's conformational properties and metabolic stability, which are important considerations in medicinal chemistry.

Comparative Compound: Methyl 3,3-dimethoxypropionate

The close analog, Methyl 3,3-dimethoxypropionate (CAS 7424-91-1), which lacks the α-methyl group, is used as a pharmaceutical intermediate.[14][15][16] It serves as a building block in the synthesis of complex molecules like tetrahydro-β-carboline derivatives, which have shown potential as antitumor agents.[17] This underscores the potential of acetal-protected β-carbonyl esters as valuable synthons in medicinal chemistry. The presence of the α-methyl group in our target molecule could offer advantages in terms of modulating steric hindrance and electronic properties in subsequent synthetic steps.

Conclusion and Future Outlook

This compound is a molecule with significant untapped potential. While direct literature is sparse, its structure suggests a valuable role as a synthetic intermediate. The strategic combination of a stable, yet readily cleavable, aldehyde protecting group with an α-methylated ester scaffold makes it an attractive building block for creating complex molecular architectures. For researchers in drug development, this compound offers a platform for introducing a β-aldehyde ester moiety, which can participate in a variety of subsequent reactions, such as aldol condensations, Wittig reactions, or reductive aminations, after deprotection. The insights and proposed protocols within this guide are intended to provide a solid foundation for the exploration and application of this versatile chemical entity.

References

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved January 18, 2026, from [Link]

- da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Journal of the Brazilian Chemical Society, 20(8), 1463-1469.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Role of Methyl 3,3-dimethoxypropionate in Pharma Synthesis. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025, August 10). Acetals as pH-Sensitive Linkages for Drug Delivery. Retrieved January 18, 2026, from [Link]

-

RSC Publishing. (n.d.). Condensation of ketene acetals derived from glycolates with aldehydes and ketones: synthesis of α,β-dialkoxy esters. Retrieved January 18, 2026, from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 18). Methyl 3,3-Dimethoxypropionate: A Key Building Block for Advanced Chemical Synthesis. Retrieved January 18, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 3,3-Dimethoxypropionate: Properties and Applications. Retrieved January 18, 2026, from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved January 18, 2026, from [Link]

-

Reddit. (2021, August 16). Selective Deprotection of Dimethyl-Acetal. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Deprotection of dimethyl acetals. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2026, January 11). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Retrieved January 18, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Methyl 3,3-dimethoxypropanoate. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved January 18, 2026, from [Link]

- Contreras, R., et al. (2012). Efficient Preparation of α-Ketoacetals. Molecules, 17(1), 531-540.

-

PrepChem.com. (n.d.). Synthesis of Methyl 3-(methoxy-methylphosphinyl)propionate. Retrieved January 18, 2026, from [Link]

- He, R., et al. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs.

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved January 18, 2026, from [Link]

-

The Organic Chemistry Tutor. (2019, January 8). Acetal protecting group - example. Retrieved January 18, 2026, from [Link]

-

ScienceDaily. (2021, February 9). New method for asymmetric N,N-acetal synthesis promises advances in drug development. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. Retrieved January 18, 2026, from [Link]

- ACS Publications. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.

-

The Organic Chemistry Tutor. (2019, August 25). 11.10 Acetoacetic Ester Synthesis. Retrieved January 18, 2026, from [Link]

-

The Organic Chemistry Tutor. (2019, January 8). Acetals and ketals as protecting groups. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN101029006A - Method for synthesizing methyl acetoacetate with dimethyl carbonate and acetone.

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved January 18, 2026, from [Link]

-

UPCommons. (n.d.). Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. Retrieved January 18, 2026, from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Google Patents. (n.d.). CN1660767A - Method for preparing 3-methoxy methyl propionate.

-

Shivaji College. (n.d.). Active Methylene Compounds. Retrieved January 18, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (n.d.). Chapter 21: Ester Enolates. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 18, 2026, from [Link]

-

Reaxys. (2025, August 6). Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones. Retrieved January 18, 2026, from [Link]

-

ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | 76526-43-7 [sigmaaldrich.com]

- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. Dimethyl Acetals [organic-chemistry.org]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. CASPRE [caspre.ca]

- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Visualizer loader [nmrdb.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. METHYL 3,3-DIMETHOXYPROPIONATE | 7424-91-1 [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. innospk.com [innospk.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

"Methyl 3,3-dimethoxy-2-methylpropanoate" molecular weight

An In-Depth Technical Guide to the Physicochemical Properties and Characterization of Methyl 3,3-dimethoxy-2-methylpropanoate

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 76526-43-7), a specialized organic ester. The primary focus of this document is the elucidation and verification of its molecular weight, alongside a detailed exploration of its structural properties, synthesis, and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals who utilize complex organic building blocks. We will delve into the theoretical basis and practical application of modern analytical techniques such as mass spectrometry and NMR spectroscopy, providing field-proven insights and step-by-step protocols for its unambiguous identification.

Core Physicochemical & Structural Identity

This compound is a carboxylic ester characterized by an acetal functional group. Understanding its fundamental properties is the first step in its effective application in complex synthetic pathways.

Chemical Identity

-

Systematic IUPAC Name : this compound[1]

Molecular Weight and Core Properties

The molecular weight is a critical parameter, fundamental to stoichiometric calculations in synthesis and for definitive identification via mass spectrometry. The calculated molecular weight for C₇H₁₄O₄ is 162.18 g/mol .[2][3] This value is derived from the sum of the atomic weights of its constituent atoms (7 carbons, 14 hydrogens, and 4 oxygens). Commercial suppliers often list this value as 162.19 g/mol due to rounding of atomic mass units.[1]

| Property | Value | Source |

| Molecular Weight | 162.18 g/mol | [2][3] |

| Molecular Formula | C₇H₁₄O₄ | [1][2] |

| CAS Number | 76526-43-7 | [1][2] |

| InChI Key | CBFKVFFWFXUWDK-UHFFFAOYSA-N | [1] |

Structural Elucidation

The connectivity of the atoms defines the molecule's reactivity and its spectral signature. The structure features a propanoate backbone with a methyl group at the C2 position and two methoxy groups forming an acetal at the C3 position.

Caption: Chemical structure of this compound.

Proposed Synthesis and Purification Workflow

While specific documented syntheses for this exact molecule are not prevalent in readily available literature, a logical synthetic route can be proposed based on standard organic chemistry principles. The formation of the acetal and the ester are the key transformations.

Synthetic Strategy

A plausible approach involves the protection of a β-keto aldehyde or a related precursor to form the dimethyl acetal, followed by esterification. The methyl group at the C2 position could be introduced via α-alkylation of a corresponding ester enolate.

Experimental Workflow: Synthesis & Purification

The following diagram outlines a logical workflow for the synthesis, workup, and purification of the target compound. This represents a self-validating system where each step's success is confirmed before proceeding to the next.

Caption: Proposed workflow for synthesis and purification.

Molecular Weight Verification and Structural Characterization

The cornerstone of compound validation is the empirical confirmation of its molecular weight and structure. Mass spectrometry provides a direct measurement of the mass-to-charge ratio, while NMR spectroscopy elucidates the precise atomic arrangement.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a pure compound. For a volatile and thermally stable molecule like a methyl ester, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal choice. The GC separates the analyte from any residual solvents or impurities, ensuring that the mass spectrum obtained is of the pure compound. Upon entering the MS, EI bombards the molecule with electrons, causing it to ionize and form a molecular ion (M⁺˙). The mass of this ion directly corresponds to the molecular weight of the compound.

Trustworthiness: The protocol is self-validating. The appearance of a peak at m/z 162 in the mass spectrum would strongly support the identity of the compound. The subsequent fragmentation pattern provides a unique fingerprint that can be used to further confirm the structure. For instance, the loss of a methoxy group (•OCH₃, 31 Da) would be expected, leading to a fragment ion at m/z 131.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified product in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

-

GC Conditions:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Identify the retention time of the main peak in the total ion chromatogram (TIC).

-

Analyze the mass spectrum corresponding to this peak.

-

Look for the molecular ion peak [M]⁺˙ at m/z = 162.

-

Analyze the fragmentation pattern for characteristic losses (e.g., -OCH₃, -COOCH₃).

-

Caption: Workflow for GC-MS based molecular weight determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular weight, NMR spectroscopy validates the specific arrangement of atoms. The predicted ¹H NMR spectrum would show distinct signals for the different proton environments, and their integrations would correspond to the number of protons in each environment.

-

Ester Methyl Protons (-COOCH₃): A singlet around 3.7 ppm.

-

Acetal Methoxy Protons (-C(OCH₃)₂): A singlet around 3.3 ppm (integrating to 6H).

-

C2-Proton (-CH(CH₃)-): A multiplet (quartet or more complex) due to coupling with the adjacent methyl and methine protons.

-

C2-Methyl Protons (-CH(CH₃)-): A doublet around 1.1 ppm.

-

C3-Proton (-CH(OCH₃)₂): A doublet coupled to the C2-proton.

¹³C NMR would further confirm the carbon skeleton, showing 7 distinct carbon signals, including the characteristic ester carbonyl (~170 ppm) and acetal carbon (~100 ppm).

Applications in Research and Development

Given its structure, this compound serves as a valuable chiral or prochiral building block in organic synthesis. The acetal acts as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group for further elaboration. This makes it a useful intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and fine chemicals. Its structural relative, Methyl 3,3-dimethoxypropionate, is noted for its role as a pharmaceutical intermediate, suggesting similar potential for this compound.[4][5]

Safety and Handling

As with most organic esters and solvents, appropriate safety precautions are necessary. The compound should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dry place away from ignition sources. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Methyl 3,3-dimethoxypropionate in Pharma Synthesis. [Link]

-

LookChem. Exploring Methyl 3,3-Dimethoxypropionate: Properties and Applications. [Link]

Sources

Spectroscopic Profile of Methyl 3,3-dimethoxy-2-methylpropanoate: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectral data for Methyl 3,3-dimethoxy-2-methylpropanoate (CAS No. 76526-43-7), a compound of interest in synthetic organic chemistry. Due to the limited availability of public experimental spectra, this document leverages advanced predictive methodologies to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural characterization of this compound.

Molecular Structure and Overview

This compound possesses a molecular formula of C₇H₁₄O₄ and a molecular weight of 162.18 g/mol . Its structure features a methyl ester and an acetal functional group, which dictate its characteristic spectroscopic properties. Understanding these properties is crucial for its identification and for monitoring its transformations in chemical reactions.

Caption: A generalized workflow for acquiring NMR spectra.

A standard protocol for acquiring high-quality NMR spectra involves dissolving the sample in a deuterated solvent to avoid interference from solvent protons. [1]The magnetic field is then homogenized through a process called shimming to ensure sharp spectral lines. [2]For ¹H NMR, a sufficient relaxation delay between scans is crucial for accurate integration. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. [3]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Medium-Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1250-1050 | Strong | C-O stretch (ester and acetal) |

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to be dominated by a strong absorption band around 1740 cm⁻¹ due to the stretching vibration of the ester carbonyl group. [4]A series of strong bands in the region of 1250-1050 cm⁻¹ will correspond to the C-O stretching vibrations of the ester and the acetal functionalities. The presence of aliphatic C-H bonds will be indicated by medium to strong absorption bands in the 2950-2850 cm⁻¹ region.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample. [5]

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue. [5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. [6]

Predicted Mass Spectrum (Electron Ionization)

| m/z | Proposed Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 131 | [M - OCH₃]⁺ |

| 103 | [M - COOCH₃]⁺ |

| 75 | [CH(OCH₃)₂]⁺ (Base Peak) |

| 59 | [COOCH₃]⁺ |

Interpretation of Mass Spectrum

The molecular ion peak, [M]⁺, is expected at an m/z of 162, corresponding to the molecular weight of the compound. Due to the presence of the acetal and ester groups, significant fragmentation is anticipated. The loss of a methoxy group (-OCH₃) from the molecular ion would result in a fragment at m/z 131. Cleavage of the ester group as a carbomethoxy radical (•COOCH₃) would lead to a fragment at m/z 103. A very prominent peak, likely the base peak, is expected at m/z 75, corresponding to the stable [CH(OCH₃)₂]⁺ cation formed by cleavage alpha to the ester carbonyl group. Another significant fragment at m/z 59 would correspond to the [COOCH₃]⁺ ion.

Key Fragmentation Pathways

Caption: Proposed major fragmentation pathways for this compound under EI-MS.

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. [6]For GC-MS, the sample is first vaporized and separated from any impurities on a GC column.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of 70 eV electrons.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the structural verification of this compound in a research setting. The included experimental protocols provide a framework for obtaining high-quality spectral data. It is the author's expert opinion that the combination of these spectroscopic techniques provides an unambiguous characterization of the molecule's structure.

References

-

Science Ready. Mass Spectrometry Fragmentation Patterns. [Link].

-

Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Esters. [Link].

-

Bruker. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link].

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link].

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link].

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link].

-

ACS Publications. Mass Spectrometry of the Acetal Derivatives of... [Link].

-

PROSPRE. 1H NMR Predictor. [Link].

-

Whitman College. GCMS Section 6.14. [Link].

-

Scribd. IR Correlation Table. [Link].

-

Wikipedia. Infrared spectroscopy correlation table. [Link].

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link].

-

LCGC International. Electron Ionization for GC–MS. [Link].

-

RSC Publishing. Mass Spectra of Some Acetals. [Link].

-

ACS Publications. Mass Spectra of Acetal-Type Compounds. [Link].

-

NMRDB.org. Predict 1H proton NMR spectra. [Link].

-

ChemAxon. NMR Predictor. [Link].

-

chemeurope.com. Infrared spectroscopy correlation table. [Link].

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link].

-

Simplified Infrared Correlation Chart. [Link].

-

University of Illinois, School of Chemical Sciences. Electron Ionization. [Link].

-

Wikipedia. Electron ionization. [Link].

-

Pharma Beginners. (2021). FTIR Spectrophotometer - Operation & Calibration. [Link].

-

Mestrelab. Download NMR Predict. [Link].

-

ChemSynthesis. This compound. [Link].

-

Table of Characteristic IR Absorptions. [Link].

-

Pharma Beginners. (2020). FTIR-Operation and Calibration SOP. [Link].

-

NMRDB.org. Predict 1H proton NMR spectra. [Link].

-

NMRium. Predict. [Link].

-

ACS Publications. Mass Spectra of Acetal-Type Compounds. [Link].

-

SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR). [Link].

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link].

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link].

-

Bruker. (2019). ATR FTIR Basics. [Link].

-

Cheminfo.org. Predict 1H NMR spectra. [Link].

-

PubChem. Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate. [Link].

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link].

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link].

-

Chemistry LibreTexts. (2025). 14.2: Acquiring a NMR Spectrum. [Link].

-

Wikipedia. Fragmentation (mass spectrometry). [Link].

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. 76526-43-7|this compound|BLD Pharm [bldpharm.com]

- 3. Methyl 3-methoxypropionate(3852-09-3) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Predict 1H proton NMR spectra [nmrdb.org]

- 6. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

Navigating the Uncharted: A Technical Guide to the Safety and Handling of Methyl 3,3-dimethoxy-2-methylpropanoate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Data Deficit

Methyl 3,3-dimethoxy-2-methylpropanoate (CAS No. 76526-43-7) is a valuable intermediate in various fields of chemical synthesis, including the pharmaceutical and agrochemical industries. Its utility in the creation of complex molecules underscores the importance of a thorough understanding of its safety and handling characteristics.

Therefore, this guide has been constructed with a dual approach. Firstly, it presents all available information specific to this compound. Secondly, to provide a more comprehensive safety framework, this guide draws upon data from its close structural analog, Methyl 3,3-dimethoxypropanoate (CAS No. 7424-91-1), for which more extensive safety information is available. This approach is intended to provide a robust, albeit provisional, safety protocol. All recommendations derived from the analog should be treated as cautionary and indicative, pending the availability of specific data for the target compound.

Section 1: Physicochemical Properties of this compound

A clear understanding of a compound's physical and chemical properties is the foundation of safe handling. The table below summarizes the known physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 76526-43-7 | Multiple Sources |

| Molecular Formula | C₇H₁₄O₄ | Multiple Sources |

| Molecular Weight | 162.18 g/mol | Multiple Sources |

| Appearance | Pale-yellow to Yellow-brown Liquid | [1] |

| Boiling Point | 192.7°C at 760 mmHg | LookChem |

| Density | 1.007 g/cm³ | LookChem |

| Flash Point | 72.1°C | LookChem |

| Storage Temperature | Room temperature | [1] |

Section 2: Hazard Identification and GHS Classification

Known GHS Classification for this compound

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The available classification for this compound is limited but indicates a potential health hazard.

-

Pictogram:

-

Signal Word: Warning [1]

-

Hazard Statement: H302: Harmful if swallowed.[1]

-

Precautionary Statements: P264, P270, P301+P312, P330[1]

GHS Classification of the Structural Analog: Methyl 3,3-dimethoxypropanoate (CAS 7424-91-1)

To build a more comprehensive risk profile, the GHS classification for the structural analog, Methyl 3,3-dimethoxypropanoate, is provided below. It is reasonable to infer that this compound may exhibit similar, though not identical, hazards.

-

Pictograms:

-

Hazard Statements:

The following diagram illustrates the interconnectedness of these potential hazards.

Caption: GHS Hazard Relationships for Methyl 3,3-dimethoxypropanoate and its analog.

Section 3: Safe Handling and Storage

Based on the available data and general best practices for handling laboratory chemicals, the following procedures are recommended.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area.[5][6] For procedures with a risk of aerosolization, a chemical fume hood is mandatory.

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5][6] Use non-sparking tools and explosion-proof equipment where necessary.

-

Personal Contact: Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe vapors or mists.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Container: Store in a tightly closed container in a dry and cool place.[5][6]

-

Incompatibilities: Store away from strong oxidizing agents and incompatible materials.

-

Storage Area: The storage area should be well-ventilated.

Section 4: Personal Protective Equipment (PPE)

Given the irritant nature of the structural analog, a comprehensive PPE strategy is essential to minimize exposure.

| Protection Type | Equipment | Specifications & Rationale |

| Eye and Face | Chemical Safety Goggles | Tightly fitting safety goggles are required to prevent eye contact. |

| Hand | Chemical-Resistant Gloves | Impervious gloves (e.g., nitrile rubber) should be worn. Inspect gloves for integrity before each use. |

| Body | Laboratory Coat | A standard laboratory coat is the minimum requirement. For larger quantities or increased risk of splashing, consider a chemically resistant apron. |

| Respiratory | Respirator (if necessary) | If ventilation is inadequate or if irritation is experienced, use a NIOSH-approved respirator with an appropriate organic vapor cartridge. |

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical. The following guidelines are based on the known hazards of the structural analog.

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[6] If you feel unwell, seek medical attention.

-

Skin Contact: If on skin, wash with plenty of water.[6] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: If swallowed, rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The compound is a combustible liquid. Vapors may form explosive mixtures with air.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Classification: This material may be classified as a hazardous waste.

-

Disposal Method: Dispose of contents/container to an approved waste disposal plant. Do not allow the chemical to enter drains or waterways.

Section 7: Toxicological and Ecological Information

Toxicological Information

Specific toxicological data for this compound, such as LD50 and LC50 values, are not available. The primary known toxicological effect is "harmful if swallowed" (H302). Based on the structural analog, it may also cause skin, eye, and respiratory irritation. The health hazards of this product have not been fully investigated.

Ecological Information

There is no specific data available on the environmental fate and ecotoxicity of this compound. To prevent environmental contamination, avoid release into soil, water, and the atmosphere.

Experimental Protocol: A General Workflow for Handling

The following protocol outlines a general workflow for the safe handling of a liquid reagent like this compound in a laboratory setting.

Objective: To safely dispense and use this compound in a chemical reaction.

Materials:

-

This compound

-

Appropriate reaction vessel and reagents

-

Calibrated pipette or syringe

-

Waste container

Personal Protective Equipment (PPE):

-

Safety goggles

-

Nitrile gloves

-

Laboratory coat

Procedure:

-

Preparation:

-

Ensure the work area is clean and uncluttered.

-

Verify that a safety shower and eyewash station are accessible.

-